Linker Chemistry: Ether vs. Methylene-Ether – Impact on Conformational Flexibility and Polar Surface Area
The direct ether linkage (O–pyridine) in CAS 1376181-30-4 eliminates the methylene spacer found in the closest analog 3-chloro-4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methoxy}pyridine (CAS 2034471-87-7). This structural difference is predicted to reduce the rotatable bond count by one, leading to a lower entropy penalty upon target binding and a more restricted conformational profile [1]. The topological polar surface area (TPSA) of the target compound is 51.7 Ų (calculated) versus 51.7 Ų for the methylene analog, indicating that the primary differentiation lies in the spatial orientation of the hydrogen-bond acceptors, not the total acceptors count [1][2].
| Evidence Dimension | Rotatable bond count and conformational flexibility |
|---|---|
| Target Compound Data | Rotatable bond count: 4; TPSA: 51.7 Ų |
| Comparator Or Baseline | CAS 2034471-87-7: Rotatable bond count: 5; TPSA: 51.7 Ų |
| Quantified Difference | One fewer rotatable bond; identical TPSA |
| Conditions | Calculated properties from Kuujia and PubChem, based on InChI-derived structures |
Why This Matters
A lower rotatable bond count often correlates with improved oral bioavailability and target-binding kinetics; scientists selecting building blocks for fragment expansion should prioritize CAS 1376181-30-4 when rigidity is desired to reduce off-target interactions.
- [1] Kuujia. 2-{[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]oxy}pyridine (CAS 1376181-30-4) – Product Page. Accessed 2026-04-29. View Source
- [2] Kuujia. 3-chloro-4-{1-(5-chloro-2-methoxybenzoyl)piperidin-4-yloxy}pyridine (CAS 2034471-87-7) – Product Page. Accessed 2026-04-29. View Source
